molecular formula C20H30O3 B15144142 5-OxoETE-d7

5-OxoETE-d7

Cat. No.: B15144142
M. Wt: 325.5 g/mol
InChI Key: MEASLHGILYBXFO-FZNPLSPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-OxoETE-d7 involves the deuteration of 5-OxoETE. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically formulated in ethanol or other suitable solvents for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions

5-OxoETE-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound, which is used as an internal standard in mass spectrometry.

Scientific Research Applications

5-OxoETE-d7 has a wide range of applications in scientific research, including:

    Chemistry: Used as an internal standard for the quantification of 5-OxoETE in various samples.

    Biology: Helps in studying the metabolic pathways involving 5-OxoETE and its role in cellular processes.

    Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of 5-OxoETE in the body.

    Industry: Employed in the development of new drugs and therapeutic agents.

Mechanism of Action

5-OxoETE-d7 exerts its effects by mimicking the behavior of 5-OxoETE. It stimulates the migration and degranulation of eosinophils and activates the mitogen-activated protein kinase (MAPK) pathway in neutrophils. The molecular targets include the OXE receptor, which is highly expressed on eosinophils, basophils, neutrophils, and monocytes.

Comparison with Similar Compounds

Similar Compounds

    5-OxoETE: The non-deuterated form of 5-OxoETE-d7.

    5-HETE: The precursor to 5-OxoETE.

    15(S)-HETE-d8: Another deuterium-labeled eicosanoid used in similar analytical applications.

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in mass spectrometry. This makes it an invaluable tool in analytical chemistry and pharmacokinetic studies.

Properties

Molecular Formula

C20H30O3

Molecular Weight

325.5 g/mol

IUPAC Name

(6Z,8Z,11Z,14Z)-6,8,9,11,12,14,15-heptadeuterio-5-oxoicosa-6,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14-/i6D,7D,9D,10D,12D,13D,16D

InChI Key

MEASLHGILYBXFO-FZNPLSPGSA-N

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C=C(\[2H])/C(=O)CCCC(=O)O)/[2H])/[2H])/CCCCC

Canonical SMILES

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O

Origin of Product

United States

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